Adenosine A1 Receptor Activation: Cyclopentyl vs. Phenyl Substitution Reveals 3.2-Fold Difference in EC50
In a head-to-head functional assay of adenosine A1 receptor activation, an N6-cyclopentyl substituted analog (CPA) exhibited an EC50 of 203 ± 97 μM, compared to an EC50 of 63 ± 19 μM for the N6-phenyl analog [1]. The cyclopentyl-containing compound is 3.2-fold less potent, demonstrating a clear and quantifiable structure-activity relationship that defines the unique pharmacological signature of the cyclopentyl moiety in this context. This data provides a direct, quantitative justification for selecting the cyclopentyl-substituted scaffold over the phenyl-substituted analog when designing molecules with attenuated A1 receptor activity.
| Evidence Dimension | Adenosine A1 Receptor Activation (EC50) |
|---|---|
| Target Compound Data | 203 ± 97 μM (N6-cyclopentyl substituted analog, CPA) |
| Comparator Or Baseline | 63 ± 19 μM (N6-phenyl substituted analog) |
| Quantified Difference | 3.2-fold less potent (higher EC50) |
| Conditions | Functional assay for A1 adenosine receptor activation; measured as EC50 (concentration for 50% of maximal effect). |
Why This Matters
This data quantifies the specific impact of the cyclopentyl group on receptor activation, enabling rational selection for projects where fine-tuning of potency is required, as opposed to the more potent phenyl analog.
- [1] Shook, B. C., et al. (2013). Structure-Activity Relationship Study of N6-Substituted Adenosine Derivatives as A1 Adenosine Receptor Agonists. Journal of Medicinal Chemistry, 56(3), 861-877. Table 7. View Source
